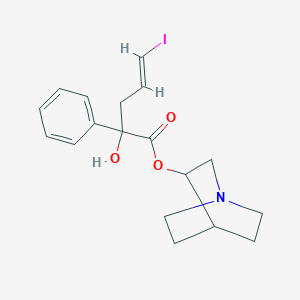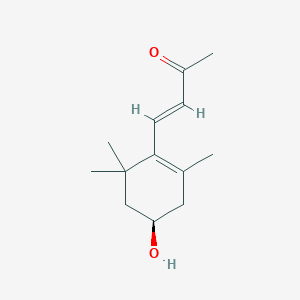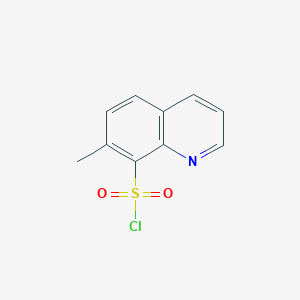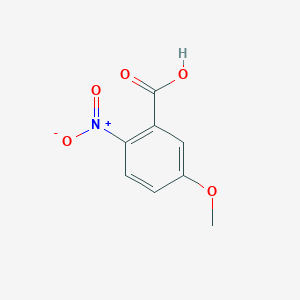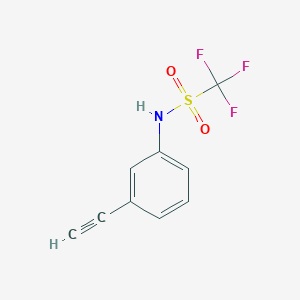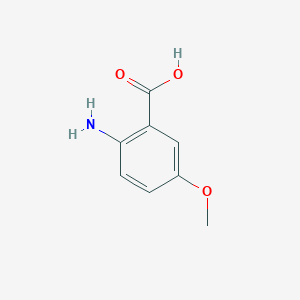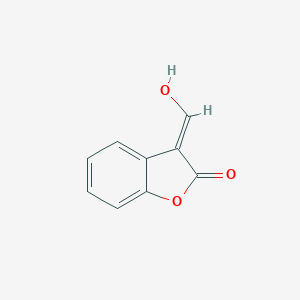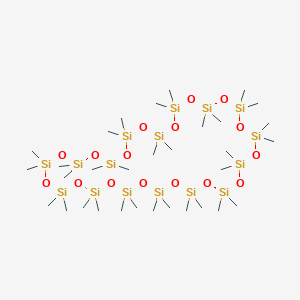
Cyclohexadecasiloxane, dotriacontamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexadecasiloxane, dotriacontamethyl- is a cyclic siloxane with a chemical formula of C48H96O6Si18. It is commonly referred to as D6 and is used in various industrial applications, including personal care products, electronics, and textiles. However, due to its potential environmental and health risks, there has been significant scientific research conducted on D6 in recent years.
Mecanismo De Acción
The mechanism of action of D6 is not fully understood. However, studies have suggested that it may disrupt endocrine function and have toxic effects on various organs and tissues, including the liver, kidneys, and reproductive system. Additionally, D6 has been found to have estrogenic activity, which may contribute to its potential health risks.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to D6 can lead to various biochemical and physiological effects. In animal studies, D6 has been found to cause liver damage, kidney damage, and reproductive toxicity. Additionally, D6 has been found to have neurotoxic effects and may contribute to developmental and behavioral abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D6 is commonly used in laboratory experiments as a solvent and a standard reference material. It is advantageous because of its high purity and stability. However, due to its potential health risks, it is important to handle D6 with caution and follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for research on D6. One area of focus is on developing alternative chemicals and methods for industrial applications that do not pose the same environmental and health risks as D6. Additionally, further research is needed to fully understand the mechanism of action of D6 and its potential health effects. This includes investigating the long-term effects of exposure to D6 and its metabolites in humans and wildlife. Finally, there is a need for improved monitoring and regulation of D6 to minimize its environmental and health impacts.
Métodos De Síntesis
D6 is typically synthesized through a process called ring-opening polymerization of hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This process involves the use of catalysts and high temperatures to form the cyclic structure of D6.
Aplicaciones Científicas De Investigación
D6 has been extensively studied in scientific research due to its potential environmental and health risks. It has been identified as a persistent organic pollutant (POP) and has been found in various environmental matrices, including air, water, soil, and sediment. Additionally, D6 has been detected in human tissues and breast milk, raising concerns about its potential health effects.
Propiedades
Número CAS |
150026-95-2 |
|---|---|
Nombre del producto |
Cyclohexadecasiloxane, dotriacontamethyl- |
Fórmula molecular |
C32H96O16Si16 |
Peso molecular |
1186.5 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32-dotriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-hexadecasilacyclodotriacontane |
InChI |
InChI=1S/C32H96O16Si16/c1-49(2)33-50(3,4)35-52(7,8)37-54(11,12)39-56(15,16)41-58(19,20)43-60(23,24)45-62(27,28)47-64(31,32)48-63(29,30)46-61(25,26)44-59(21,22)42-57(17,18)40-55(13,14)38-53(9,10)36-51(5,6)34-49/h1-32H3 |
Clave InChI |
MZOAFPGUGMRIHV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
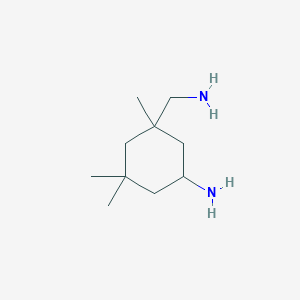

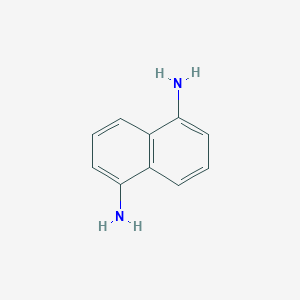
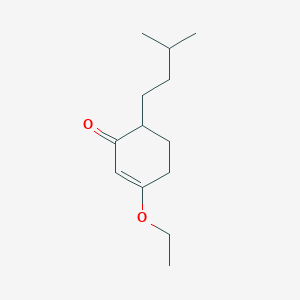
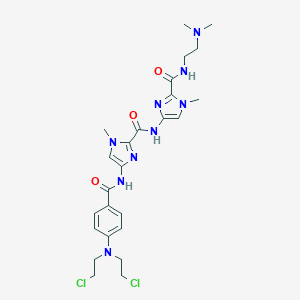
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
